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Compound of Interest

Compound Name: Jalapinolic acid

Cat. No.: B1672778

Abstract

Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a C16
hydroxy fatty acid that serves as a fundamental structural component of resin glycosides, a
diverse class of natural products with significant biological activities. A thorough understanding
of its spectral characteristics is paramount for its identification, characterization, and the
analysis of its derivatives in complex biological and chemical matrices. This guide provides a
comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS),
and infrared (IR) spectral data of Jalapinolic acid. Detailed experimental protocols for
acquiring this data are also presented, along with a workflow for its analysis from natural
sources. This document is intended to be a valuable resource for researchers, scientists, and
professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Jalapinolic acid is a saturated fatty acid with a hydroxyl group at the C-11 position. Its
structure, including the stereochemistry at the chiral center, plays a crucial role in the overall
conformation and biological function of the larger resin glycosides in which it is typically found.
These glycosides, prevalent in the Convolvulaceae family (morning glories), have
demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and
antimicrobial properties. Accurate structural elucidation is the foundation of understanding
these activities, and this relies on the precise interpretation of spectral data. This guide
compiles and details the key spectral features of Jalapinolic acid to aid in its unambiguous
identification.
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Spectral Data

The following sections present the key spectral data for Jalapinolic acid in a tabulated format
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 3C NMR chemical shifts for
Jalapinolic acid.

Table 1: *H NMR Spectral Data of Jalapinolic Acid (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~3.60 Multiplet H-11

2.29-2.30 Triplet H-2

1.56 - 1.68 Multiplet H-3

1.22-1.42 Multiplet H-4 to H-10, H-12 to H-15
0.84-0.92 Triplet H-16

Table 2: 13C NMR Spectral Data of Jalapinolic Acid (Predicted, 126 MHz, H20)[1]
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Chemical Shift (ppm) Assignment
~178.0 C-1 (COOH)
~72.0 C-11 (CH-OH)
~37.5 C-100or C-12
~34.0 C-2

~32.0 C-14

~29.0 - 29.5 C-4t0 C-9
~25.5 C-3orC-13
~25.0 C-13or C-3
~22.5 C-15

~14.0 C-16

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Jalapinolic Acid

m/z Value lon Type Notes

272.2351 [M] Exact Mass

Commonly observed in
negative ion mode ESI-MS.
This ion is a diagnostic marker
271.2279 [M-H]~ o
for the presence of Jalapinolic
acid in the analysis of resin

glycosides.

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectral Data of Jalapinolic Acid (Characteristic Absorptions)

Wavenumber ] ) ] )
Vibration Functional Group Intensity

(cm™)

3300 - 2500 O-H stretch Carboxylic Acid Strong, Broad

3550 - 3200 O-H stretch Alcohol Strong, Broad

2960 - 2850 C-H stretch Alkane Strong

1710 C=0 stretch Carboxylic Acid Strong

1470 - 1350 C-H bend Alkane Variable
Carboxylic Acid,

1320 - 1210 C-O stretch Strong
Alcohol

950 - 910 O-H bend Carboxylic Acid Medium, Broad

Experimental Protocols

The following protocols are generalized methodologies for obtaining the spectral data of
Jalapinolic acid and similar long-chain hydroxy fatty acids.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of Jalapinolic acid in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDClsz, Methanol-d4, or DMSO-ds). For 3C NMR, a higher
concentration (50-100 mg) is recommended. Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient
number of scans should be averaged to achieve an adequate signal-to-noise ratio.
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13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
obtain singlets for each carbon. A longer acquisition time is typically required due to the low
natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction. Integrate the
signals in the *H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (GC-MS)

Derivatization: To improve volatility for Gas Chromatography (GC), convert the carboxylic
acid and alcohol functional groups to their trimethylsilyl (TMS) ethers/esters. This can be
achieved by reacting the sample with a derivatizing agent such as N,O-
bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., HP-
5MS). Use a temperature program to separate the components of the sample. For example,
an initial oven temperature of 80°C held for 5 minutes, followed by a ramp of 3.8°C/min to
200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes.

MS Detection: As the components elute from the GC column, they are ionized and
fragmented in the mass spectrometer. The mass spectrum is recorded over a suitable m/z
range (e.g., 50-600).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount of the acid in a volatile solvent, applying the solution to the plate,
and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet
by mixing a small amount of the sample with dry KBr powder and pressing it into a
transparent disk.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically,
16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of
the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the

sample spectrum.

o Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the

spectrum to identify the functional groups present in the molecule.

Visualization of Experimental Workflow

Jalapinolic acid is often found as a component of complex resin glycosides in plants. A
common experimental workflow involves the isolation of the crude resin glycosides, followed by
hydrolysis to release the constituent fatty acids for analysis. The following diagram illustrates

this process.

Click to download full resolution via product page

Caption: Workflow for the isolation and analysis of Jalapinolic acid.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational resource
for the identification and characterization of Jalapinolic acid. The distinct signals in its NMR
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spectra, its characteristic mass in MS, and the signature vibrational bands in its IR spectrum
collectively form a unique fingerprint for this important natural product. The provided workflow
illustrates a practical approach for its analysis from natural sources. This comprehensive
information is intended to facilitate further research into the chemistry and pharmacology of
Jalapinolic acid and the complex resin glycosides it helps to form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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